2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with difluoro groups and a phenylamine moiety, making it a valuable building block in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with difluoropyrrolidine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes.
Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. For instance, as a DPP4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased levels of these hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine: Similar structure but different substitution pattern.
2-(3,3-Difluoro-pyrrolidin-1-yl)-4-fluoro-phenylamine: Another isomer with a different position of the fluorine atom on the phenyl ring.
Uniqueness
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing selective inhibitors and studying enzyme interactions .
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-fluoroaniline |
InChI |
InChI=1S/C10H11F3N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
InChI Key |
KVQJCRBCDAACDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.